molecular formula C12H16F3N3O2 B3024210 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate CAS No. 298705-64-3

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Cat. No. B3024210
CAS RN: 298705-64-3
M. Wt: 291.27
InChI Key: WHWZMZPDKCRSCS-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperazine is a useful intermediate for the preparation of benzylpiperazine and other piperidine derivatives used as antipsychotic agents and in the treatment of skin-related diseases . It has an empirical formula of C10H15N3 and a molecular weight of 177.25 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-ylmethyl)piperazine is represented by the SMILES string C1CN (CCN1)Cc2ccccn2 . The InChI key is NATRYEXANYVWAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As an intermediate, 1-(Pyridin-2-ylmethyl)piperazine is used in the preparation of benzylpiperazine and other piperidine derivatives . These reactions are part of the broader field of heterocyclic chemistry.


Physical And Chemical Properties Analysis

1-(Pyridin-2-ylmethyl)piperazine is a solid substance . Its molecular weight is 177.25 , and its molecular formula is C10H15N3 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system . The signal word is “Warning”, and the hazard statement is H302 . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

Given its use as an intermediate in the synthesis of various therapeutic agents, future research may focus on optimizing its synthesis and exploring new applications .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.C2HF3O2/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-2(4,5)1(6)7/h1-4,11H,5-9H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWZMZPDKCRSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660669
Record name Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

CAS RN

298705-64-3
Record name Trifluoroacetic acid--1-[(pyridin-2-yl)methyl]piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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